molecular formula C21H22O6S B14455990 Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol CAS No. 72262-58-9

Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol

Cat. No.: B14455990
CAS No.: 72262-58-9
M. Wt: 402.5 g/mol
InChI Key: WYCBLGNZPAIREG-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol is an organic compound that belongs to the class of benzothiepines. Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring. This compound is characterized by the presence of acetic acid, a methyl group, a phenyl group, and two hydroxyl groups attached to the benzothiepine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepine ring. The introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The hydroxyl groups are often introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenyl-1-benzothiepine: Lacks the hydroxyl groups present in acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol.

    4-phenyl-1-benzothiepine-3,5-diol: Lacks the methyl group present in this compound.

    2-methyl-1-benzothiepine-3,5-diol: Lacks the phenyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

72262-58-9

Molecular Formula

C21H22O6S

Molecular Weight

402.5 g/mol

IUPAC Name

acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol

InChI

InChI=1S/C17H14O2S.2C2H4O2/c1-11-16(18)15(12-7-3-2-4-8-12)17(19)13-9-5-6-10-14(13)20-11;2*1-2(3)4/h2-10,18-19H,1H3;2*1H3,(H,3,4)

InChI Key

WYCBLGNZPAIREG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C2S1)O)C3=CC=CC=C3)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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